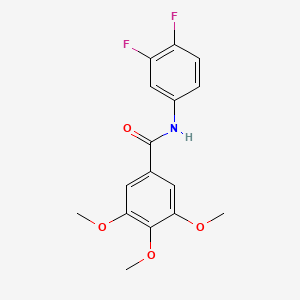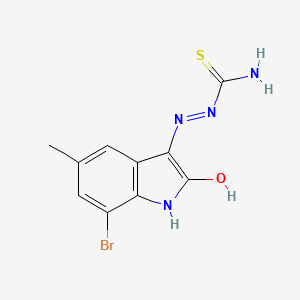
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DFB belongs to the class of benzamide derivatives and has shown promise as a potential therapeutic agent for various diseases.
作用機序
The exact mechanism of action of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide is not yet fully understood. However, it has been suggested that N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide may exert its pharmacological effects through the inhibition of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2. N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis, which is programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relatively low toxicity compared to other benzamide derivatives. However, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide's low solubility in water can be a limitation for some experiments, and its synthesis can be challenging and time-consuming.
将来の方向性
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has shown promise as a potential therapeutic agent for various diseases, and future research could explore its potential in more detail. Some possible future directions for research on N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide include:
1. Investigating the potential of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Exploring the potential of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide as an anti-cancer agent, particularly in combination with other chemotherapy drugs.
3. Investigating the potential of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis.
4. Developing more efficient and cost-effective methods for the synthesis of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide.
Conclusion:
In conclusion, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has shown promise as a potential therapeutic agent for various diseases. Its synthesis can be challenging, but its low toxicity and potential pharmacological properties make it an attractive compound for scientific research. Future research could explore its potential in more detail, particularly in the areas of neurodegenerative diseases, cancer, and inflammation.
合成法
The synthesis of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-difluoroaniline. The final product is obtained after purification through recrystallization.
科学的研究の応用
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-11(17)12(18)8-10/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVCKQOWGURPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)

![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)
![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
